VIP(6-28)(human, rat, porcine, bovine)
Overview
Description
VIP(6-28)(human, rat, porcine, bovine) is a synthetic peptide that acts as an antagonist of the vasoactive intestinal peptide (VIP). VIP is a neuropeptide that plays a significant role in various physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. VIP(6-28) is specifically designed to inhibit the actions of exogenous VIP on cyclic adenosine monophosphate (cAMP) levels in various tissues .
Mechanism of Action
Target of Action
Vasoactive Intestinal Peptide (VIP), a 28-amino-acid peptide, primarily targets the VPAC2 receptors . These receptors are a unique class of G protein-coupled receptors . They play a crucial role in glucose homeostasis and are involved in the stimulation of glucose-dependent insulin secretion .
Mode of Action
VIP interacts with its primary target, the VPAC2 receptors, to stimulate glucose-dependent insulin secretion . This interaction also promotes islet β-cell proliferation through the forkhead box M1 pathway . The specific molecular mechanism of this interaction remains to be studied .
Biochemical Pathways
VIP affects both innate and adaptive immune responses . It acts as a major anti-inflammatory factor in animal models of inflammatory and autoimmune diseases . It also plays a role in a liver–brain–pancreas neuronal relay, which is crucial for islet β-cell proliferation .
Pharmacokinetics
The pharmacokinetics of VIP is characterized by its short half-life and wide distribution in the human body . After cessation of VIP infusions, plasma VIP levels fall strikingly by first-order kinetics with an average disappearance half-time of one minute . The apparent metabolic clearance rate is about 9 ml/kg/min, and the apparent volume of distribution for VIP is approximately 14 ml/kg .
Result of Action
VIP has multiple physiological effects. It is a potent vasodilator, regulates smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract . It also affects cardiac output, bronchodilation, and gastrointestinal motility . Furthermore, VIP induces the release of prolactin, luteinizing hormone, and growth hormone from the pituitary, and regulates the release of insulin and glucagon in the pancreas .
Action Environment
The action of VIP is influenced by various environmental factors. For instance, the development of T cell subsets, especially Th17 and Treg cells, is broadly influenced by commensal bacterial species . Moreover, the efficacy of VIP is highest when administered together or immediately after stimuli .
Biochemical Analysis
Biochemical Properties
Vasoactive Intestinal Peptide (6-28) interacts with various enzymes, proteins, and other biomolecules. It is known to be an effective antagonist in the superior cervical ganglion (SCG), indicating that endogenous VIP can participate in a positive feedback loop in injured sympathetic neurons in which it enhances its own expression .
Cellular Effects
Vasoactive Intestinal Peptide (6-28) has significant effects on various types of cells and cellular processes. It influences cell function by interacting with its cognate receptor (i.e., VPAC) on the surface of antigen-presenting cells (APCs) . It also affects both innate and adaptive immune responses and acts as a major anti-inflammatory factor .
Molecular Mechanism
At the molecular level, Vasoactive Intestinal Peptide (6-28) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is synthesized as a precursor molecule of 170 amino acids containing a signal peptide of 22 amino acids, which is then cleaved to the active peptide of 28 amino acids .
Temporal Effects in Laboratory Settings
It is known that VIP can participate in a positive feedback loop in injured sympathetic neurons, enhancing its own expression .
Dosage Effects in Animal Models
The effects of Vasoactive Intestinal Peptide (6-28) vary with different dosages in animal models. It acts as a major anti-inflammatory factor in animal models of inflammatory and autoimmune diseases .
Metabolic Pathways
Vasoactive Intestinal Peptide (6-28) is involved in various metabolic pathways. It is known to stimulate glucose-dependent insulin secretion, particularly by binding to VPAC2 receptors .
Transport and Distribution
It is known that VIP is released by both neurons and immune cells .
Subcellular Localization
It is known that VIP is widely distributed in both the central and peripheral nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VIP(6-28) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated until the desired sequence is achieved. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of VIP(6-28) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
VIP(6-28) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the peptide VIP(6-28) itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected and cleaved to yield the final product .
Scientific Research Applications
VIP(6-28) has a wide range of applications in scientific research:
Neuroscience: Used to study the role of VIP in neuronal signaling and neuroprotection.
Immunology: Investigates the modulation of immune responses by VIP and its antagonists.
Cardiovascular Research: Explores the effects of VIP on vasodilation and blood pressure regulation.
Cancer Research: Examines the potential role of VIP in tumor growth and metastasis
Comparison with Similar Compounds
Similar Compounds
VIP(1-28): The full-length VIP peptide, which has a broader range of physiological effects.
VIP(10-28): Another VIP antagonist with a slightly different sequence and specificity.
Uniqueness
VIP(6-28) is unique in its ability to specifically inhibit the actions of exogenous VIP without significantly affecting the basal levels of cAMP. This specificity makes it a valuable tool in research settings where precise modulation of VIP activity is required .
Properties
IUPAC Name |
4-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEZAVADHLXCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H207N37O34S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583194 | |
Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2816.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69698-54-0 | |
Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.